molecular formula C20H27NO B8379065 N,N-dibenzyl-3-methoxy-3-methylbutan-1-amine

N,N-dibenzyl-3-methoxy-3-methylbutan-1-amine

Cat. No.: B8379065
M. Wt: 297.4 g/mol
InChI Key: AQOYKQBSGZSDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-3-methoxy-3-methylbutan-1-amine is a useful research compound. Its molecular formula is C20H27NO and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

N,N-dibenzyl-3-methoxy-3-methylbutan-1-amine

InChI

InChI=1S/C20H27NO/c1-20(2,22-3)14-15-21(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3

InChI Key

AQOYKQBSGZSDIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add potassium hydride (30%, 2.6 g, 19.4 mmol) portion wise under N2 to a cooled solution (0° C.) of 4-(dibenzylamino)-2-methylbutan-2-ol (5 g, 17.6 mmol) in THF (50 mL). Stir the mixture at 0° C. for 0.5 h, treat with MeI (2.76 g, 19.4 mmol) dropwise, allow the mixture to warm to RT and stir for 3 h. Re-cool the mixture to 0° C., treat with saturated. NH4Cl, and remove the organics under reduced pressure. Extract the residue with EtOAc (3×), wash the combined organics with brine, dry over Na2SO4, concentrate and purify via silica gel chromatography (Pet ether/EtOAc, 50:1) to afford the title compound (3.0 g, 57% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.29 (m, 10H), 3.58 (s, 4H), 3.05 (s, 3H), 2.50 (m, 2H), 1.73 (m, 2H), 1.07 (s, 6H).
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step Two
Yield
57%

Synthesis routes and methods II

Procedure details

Add potassium hydride (30%, 2.6 g, 19.4 mmol) portion wise under N2 to a 0° C. solution of 4-(dibenzylamino)-2-methylbutan-2-ol (5 g, 17.6 mmol) in THF (50 mL). Stir the mixture at 0° C. for 0.5 h, treat drop-wise with methyl iodide [MeI] (2.76 g, 19.4 mmol), allow the mixture to warm to RT and stir for 3 h. Re-cool the mixture to 0° C., treat with saturated NH4Cl, and remove the organics under reduced pressure. Extract the residue with EtOAc (3×), wash the combined organics with brine, dry over Na2SO4, concentrate and purify via silica gel chromatography (Pet ether/EtOAc, 50:1) to afford the title compound (3.0 g, 57%). 1H NMR (400 MHz, DMSO-d6): δ 7.29 (m, 10H), 3.58 (s, 4H), 3.05 (s, 3H), 2.50 (m, 2H), 1.73 (m, 2H), 1.07 (s, 6H).
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
57%

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